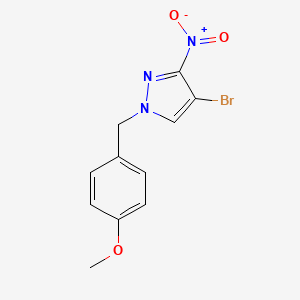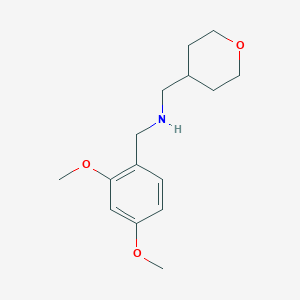
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” is an organic compound that features a tetrahydropyran ring, a tolyl group, and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-hexanediol.
Attachment of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate alkyl halide.
Formation of the Ethanamine Chain: The ethanamine chain can be synthesized through reductive amination of an appropriate aldehyde or ketone with ammonia or a primary amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the ethanamine chain, potentially converting it to an ethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include substituted amines or ethers.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules or its role as a ligand in receptor binding studies.
Medicine
The compound could be investigated for its potential pharmacological properties, such as its ability to act as a neurotransmitter analog or its potential therapeutic effects.
Industry
In industrial applications, the compound might be used in the synthesis of specialty chemicals or as a precursor to more complex materials.
Mechanism of Action
The mechanism by which “N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-phenylethanamine
- N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethanamine
- N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyl)ethanamine
Uniqueness
The uniqueness of “N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine” lies in its specific substitution pattern and the presence of the m-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(oxan-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-3-2-4-14(11-13)5-8-16-12-15-6-9-17-10-7-15/h2-4,11,15-16H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMHLCLJJACDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B7858718.png)

![4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid](/img/structure/B7858731.png)




![tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7858792.png)


